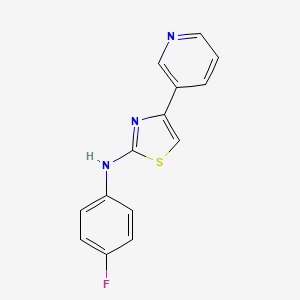
N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine is a substituted aniline.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study synthesized novel pyridine-thiazole hybrid molecules, including derivatives similar to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, and explored their anticancer properties. These compounds demonstrated high antiproliferative activity against various tumor-derived cell lines. The study highlighted the selectivity of certain derivatives for cancer cell lines, indicating their potential as anticancer agents. The mechanism of action was linked to inducing genetic instability in tumor cells (Ivasechko et al., 2022).
Dopaminergic Properties
Another research focused on a class of compounds similar to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, specifically 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines. These were identified as dopamine agonists with central nervous system effects. The study detailed the design, synthesis, and dopaminergic properties, highlighting their potential in neurological research and therapy (Jaén et al., 1990).
Antimicrobial Activity
A series of compounds, including derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, were synthesized and evaluated for their antimicrobial activity. The synthesized compounds exhibited notable antimicrobial properties against various bacterial and fungal strains (Badiger et al., 2013).
Fluorescent pH Sensor
A heteroatom-containing organic fluorophore, closely related to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, was developed as a fluorescent pH sensor. The molecule demonstrated the phenomenon of aggregation-induced emission (AIE) and could function as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).
ICT-Based Fluorescent Sensor
2-Pyridylthiazole derivatives, structurally similar to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, were developed as ratiometric fluorescent sensors for Fe(III). The study explored the intramolecular charge transfer (ICT) properties of these compounds, highlighting their potential applications in analytical chemistry (Wang et al., 2016).
Eigenschaften
Produktname |
N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine |
|---|---|
Molekularformel |
C14H10FN3S |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H10FN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18) |
InChI-Schlüssel |
ZYCLZXHOEKNHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(4-chlorophenyl)-oxomethyl]-2-thiophen-2-yl-4-thiazolecarbohydrazide](/img/structure/B1225442.png)
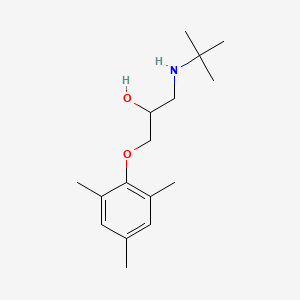
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B1225448.png)
![1-[1-[(4-Chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1225450.png)
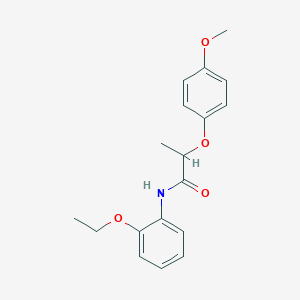
![1-[2-Furanyl(oxo)methyl]-6-(1-pyrrolidinylsulfonyl)-2-benzo[cd]indolone](/img/structure/B1225452.png)
![2-[1-[[[(4-Methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]-3-oxo-2-piperazinyl]acetic acid propan-2-yl ester](/img/structure/B1225453.png)
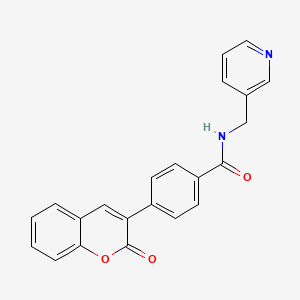
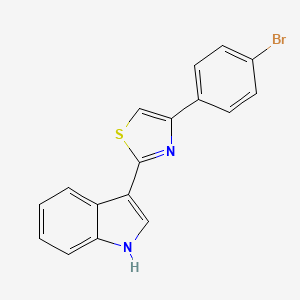
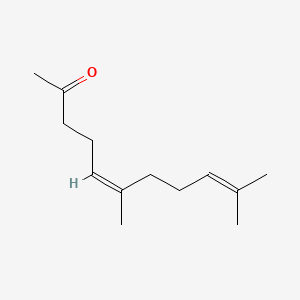
![2-[[(4-Methyl-1-piperazinyl)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B1225464.png)
![N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1225465.png)
![3-Amino-4-furan-2-yl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid phenylamide](/img/structure/B1225466.png)